molecular formula C23H24N4O4S B11430249 N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methoxybenzenesulfonamide

N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methoxybenzenesulfonamide

Cat. No.: B11430249
M. Wt: 452.5 g/mol
InChI Key: KBCMVZKQIWGJPL-UHFFFAOYSA-N
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Description

N-[6-(BENZYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]-4-METHOXYBENZENE-1-SULFONAMIDE is a synthetic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its benzylamino group, dimethyl-oxo-dihydro-benzodiazolyl core, and methoxybenzene sulfonamide moiety.

Preparation Methods

The synthesis of N-[6-(BENZYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]-4-METHOXYBENZENE-1-SULFONAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through a cyclization reaction of appropriate precursors.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction.

    Attachment of the Methoxybenzene Sulfonamide Moiety:

Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

N-[6-(BENZYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]-4-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions with various electrophiles.

    Hydrolysis: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[6-(BENZYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]-4-METHOXYBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(BENZYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The benzylamino group is known to interact with enzymes and receptors, modulating their activity. The compound can also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

N-[6-(BENZYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]-4-METHOXYBENZENE-1-SULFONAMIDE can be compared with similar compounds such as:

    6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.

    N6-Benzyladenine: Another cytokinin with similar biological activities.

    Benzylamine Derivatives: Compounds with similar benzylamino groups but different core structures.

The uniqueness of N-[6-(BENZYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]-4-METHOXYBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

N-[6-(benzylamino)-1,3-dimethyl-2-oxobenzimidazol-5-yl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C23H24N4O4S/c1-26-21-13-19(24-15-16-7-5-4-6-8-16)20(14-22(21)27(2)23(26)28)25-32(29,30)18-11-9-17(31-3)10-12-18/h4-14,24-25H,15H2,1-3H3

InChI Key

KBCMVZKQIWGJPL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)NCC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC)N(C1=O)C

Origin of Product

United States

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